2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one
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Overview
Description
2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that features a nitrophenyl group attached to an ethanone backbone, with an ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): For maintaining uniform reaction conditions
Purification Steps: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, acidic or basic medium
Major Products Formed
Reduction: 2-(Ethylamino)-1-(4-aminophenyl)ethan-1-one
Substitution: Various substituted ethanones depending on the nucleophile used
Oxidation: 2-(Ethylamino)-1-(4-nitrophenyl)ethanoic acid
Scientific Research Applications
2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one
- 2-(Propylamino)-1-(4-nitrophenyl)ethan-1-one
- 2-(Butylamino)-1-(4-nitrophenyl)ethan-1-one
Uniqueness
2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one is unique due to its specific ethylamino substituent, which can influence its reactivity and interaction with biological targets. This compound’s balance of hydrophobic and hydrophilic properties makes it versatile for various applications.
Properties
CAS No. |
920804-26-8 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(ethylamino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H12N2O3/c1-2-11-7-10(13)8-3-5-9(6-4-8)12(14)15/h3-6,11H,2,7H2,1H3 |
InChI Key |
OXDFNWGUCXRSGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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